(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride (1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 206751-83-9
VCID: VC4221753
InChI: InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1
SMILES: C1CC(C1N)OCC2=CC=CC=C2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride

CAS No.: 206751-83-9

Cat. No.: VC4221753

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride - 206751-83-9

Specification

CAS No. 206751-83-9
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name (1R,2S)-2-phenylmethoxycyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1
Standard InChI Key MQVMPQVTUIISOY-DHXVBOOMSA-N
SMILES C1CC(C1N)OCC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1- and 2-positions with an amine group and a benzyloxy group, respectively. Its molecular formula is C₁₁H₁₆ClNO, with a molar mass of 214 Da (calculated for the hydrochloride salt) . The (1R,2S) configuration indicates a specific spatial arrangement where the amine group occupies the R-configuration at position 1, while the benzyloxy group adopts the S-configuration at position 2.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₆ClNO
IUPAC name(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride
CAS number92146-76-4
Stereochemistry(1R,2S)

The cyclobutane ring’s strain and rigidity influence the compound’s reactivity, making it a valuable scaffold for studying strained-ring systems in medicinal chemistry .

Synthesis and Stereochemical Control

Key Challenges

  • Ring Strain: The cyclobutane ring’s inherent strain complicates synthetic manipulations, requiring mild conditions to prevent ring-opening .

  • Stereochemical Purity: Achieving >95% enantiomeric excess (ee) necessitates chiral catalysts or chromatography using chiral stationary phases .

Physicochemical Properties

Spectral Characterization

Applications in Organic Synthesis

Building Block for Complex Molecules

The benzyloxy group serves as a protecting group for alcohols, while the strained cyclobutane ring participates in ring-opening reactions to generate diverse scaffolds . For example:

  • Photocycloaddition Precursors: Used in synthesizing natural products like solanascone .

  • Pharmaceutical Intermediates: Cyclobutane amines are key motifs in protease inhibitors and kinase modulators .

Case Study: Littoralisone Synthesis

MacMillan’s synthesis of (–)-littoralisone employed a cyclobutane intermediate analogous to (1R,2S)-2-(benzyloxy)cyclobutan-1-amine. The stereochemistry was controlled via a glucose-tethered diene photocycloaddition, yielding a single diastereomer .

SupplierPurityPack SizePrice ($)
Enamine US95%100 mg104
A2B Chem95%50 mg205

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